Chitin Synthase Inhibitory Potency: Comparable IC50 to Polyoxin B with Distinct Scaffold Advantages
Chitin synthase inhibitor 5 (compound 9a) inhibits chitin synthase with an IC50 of 0.14 mM, which is equivalent to that of the well-established control drug polyoxin B in the same assay system [1]. Unlike polyoxin B, which is a nucleoside-peptide antibiotic, compound 9a features a spiro[benzoxazine-piperidin]-one scaffold—a synthetic heterocyclic framework amenable to facile derivatization for SAR studies . This scaffold-based differentiation enables research into non-nucleoside competitive inhibition mechanisms without the synthetic complexity associated with natural product analogs.
| Evidence Dimension | Chitin synthase enzyme inhibition (IC50) |
|---|---|
| Target Compound Data | 0.14 mM (140 μM) |
| Comparator Or Baseline | Polyoxin B (control drug) IC50 = 0.08-0.18 mM across multiple studies; reported as equivalent in head-to-head assay |
| Quantified Difference | Equivalent inhibitory activity within experimental error of the assay system |
| Conditions | Chitin synthase enzyme inhibition assay; 300 μg/mL (1 hour incubation) |
Why This Matters
This equivalence in enzyme-level potency, combined with a synthetically tractable spiro-heterocyclic scaffold, makes Chitin synthase inhibitor 5 the preferred choice for medicinal chemistry campaigns requiring iterative structural optimization.
- [1] Xu Y, et al. Spiro[benzoxazine-piperidin]-one derivatives as chitin synthase inhibitors and antifungal agents: Design, synthesis and biological evaluation. Eur J Med Chem. 2022 Aug 31;243:114723. View Source
